molecular formula C19H19N5O4S B3592485 METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE

METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE

Cat. No.: B3592485
M. Wt: 413.5 g/mol
InChI Key: AJDNMMCUUGKGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a tetrazole ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the ethoxyphenyl group. One common method involves the reaction of 4-ethoxyphenyl isocyanate with a suitable thiol to form the corresponding thiourea, which is then cyclized to form the tetrazole ring. The final step involves esterification with methyl 4-formylbenzoate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-3-28-16-10-6-14(7-11-16)20-17(25)12-29-19-21-22-23-24(19)15-8-4-13(5-9-15)18(26)27-2/h4-11H,3,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDNMMCUUGKGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-[5-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE

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